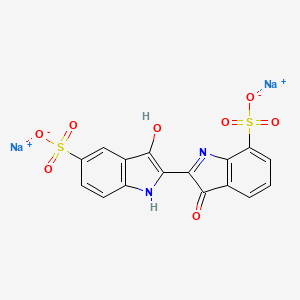![molecular formula C12H14O B13844316 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bicyclo[420]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method involves the use of benzocyclobutene as a starting material, which undergoes a series of reactions including Grignard reactions and catalytic processes . The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one has several scientific research applications:
Materials Science: Used as a monomer for polymer coatings with good dielectric properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one involves its interaction with various molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Similar in structure but used primarily in polymer coatings.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Another related compound with applications in materials science.
Uniqueness
1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one is unique due to its specific bicyclic structure and the presence of a methylpropan-1-one group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H14O/c1-8(2)12(13)11-6-4-9-3-5-10(9)7-11/h4,6-8H,3,5H2,1-2H3 |
InChI 键 |
IXSMLRCHHZFVSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=CC2=C(CC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
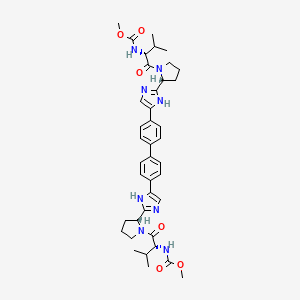


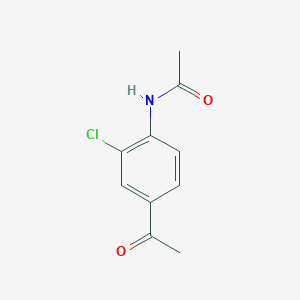
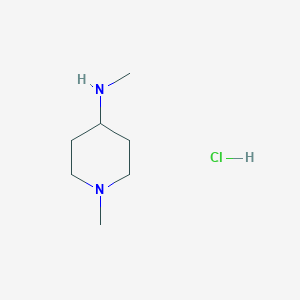
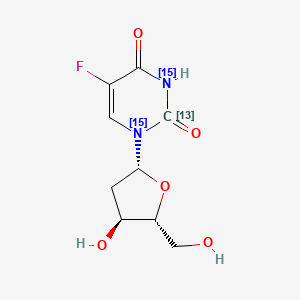

![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
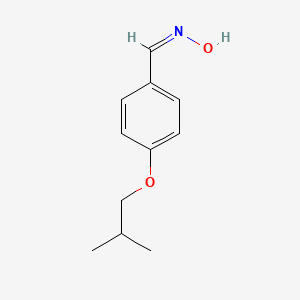
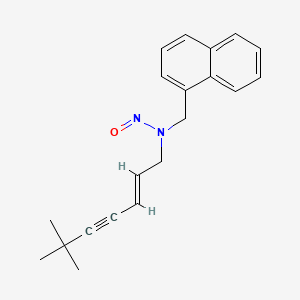
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
